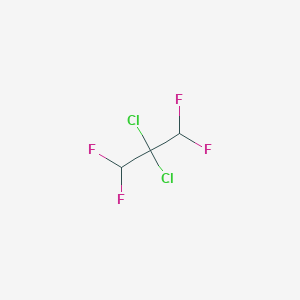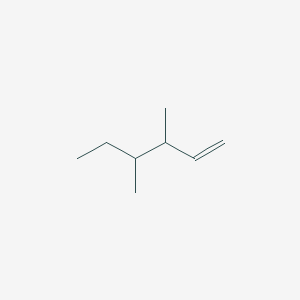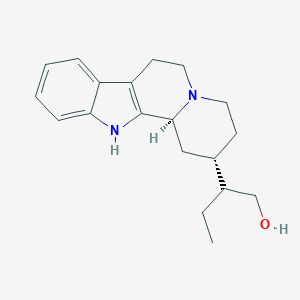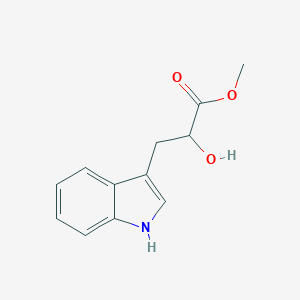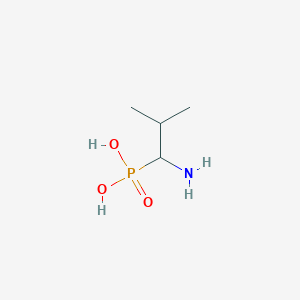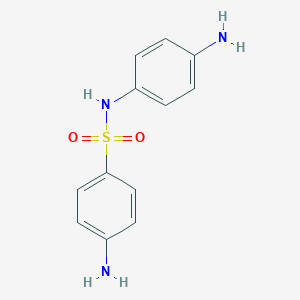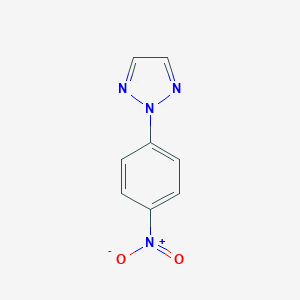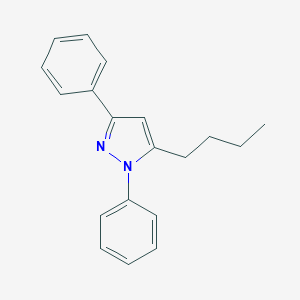![molecular formula C18H20N2 B097819 N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine CAS No. 15882-82-3](/img/structure/B97819.png)
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine, also known as GBR 12909, is a chemical compound that belongs to the family of phenyltropanes. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various psychiatric disorders.
Mechanism Of Action
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 selectively inhibits the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 increases the availability of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling is believed to be responsible for the rewarding and reinforcing effects of drugs of abuse, as well as the development of addiction.
Biochemical And Physiological Effects
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has been shown to increase dopamine levels in various regions of the brain, including the striatum, nucleus accumbens, and prefrontal cortex. This increase in dopamine signaling is believed to be responsible for the rewarding and reinforcing effects of drugs of abuse, as well as the development of addiction. N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has also been shown to increase locomotor activity and induce stereotypy in animals, which are behavioral effects that are consistent with increased dopamine signaling.
Advantages And Limitations For Lab Experiments
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has several advantages for use in lab experiments, including its high selectivity for DAT and its ability to increase dopamine levels in a dose-dependent manner. However, N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 also has several limitations, including its potential for abuse and its toxicity at high doses.
Future Directions
There are several future directions for research on N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909, including the development of more selective DAT inhibitors, the investigation of the role of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 in the treatment of psychiatric disorders, and the exploration of the potential use of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 in combination with other drugs for the treatment of addiction. Additionally, more research is needed to fully understand the biochemical and physiological effects of N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 and its potential for toxicity at high doses.
Synthesis Methods
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 can be synthesized through a multi-step process that involves the reaction of 2-carbomethoxy-3β-(4-fluorophenyl)tropane with N-methyl-2-(aminomethyl)benzene. The resulting compound is then demethylated using boron tribromide to produce N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909.
Scientific Research Applications
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 has been extensively studied for its potential use in treating various psychiatric disorders, such as depression, anxiety, and addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward, motivation, and pleasure. This mechanism of action makes N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine 12909 a potential candidate for treating addiction to drugs of abuse, such as cocaine and amphetamines.
properties
CAS RN |
15882-82-3 |
|---|---|
Product Name |
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine |
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine |
InChI |
InChI=1S/C18H20N2/c1-19(2)13-15-12-14-8-4-6-10-17(14)20(3)18-11-7-5-9-16(15)18/h4-12H,13H2,1-3H3 |
InChI Key |
VIVBMTGSDSNNKX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CN(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



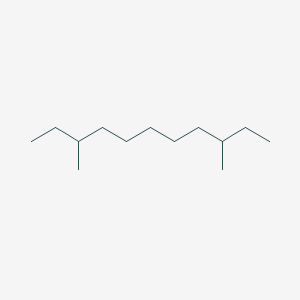
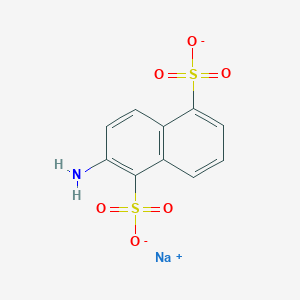
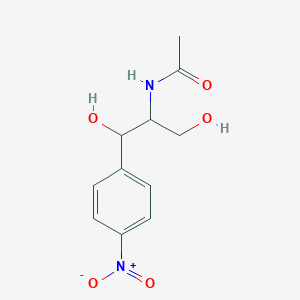
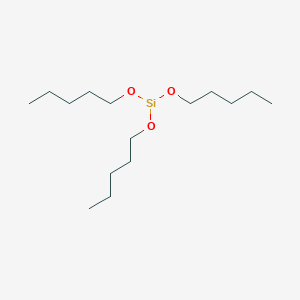
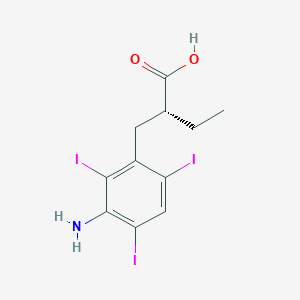
![Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B97744.png)
